2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile
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Overview
Description
2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile is a complex organic compound that features a variety of functional groups, including a piperidine, sulfonyl, morpholine, oxazole, and nitrile
Preparation Methods
The synthesis of 2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile typically involves multiple steps, each requiring specific reagents and conditions. The process often begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Industrial production methods may involve optimization of these steps to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of the piperidine and morpholine rings allows for potential oxidation reactions, which can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may target the nitrile group, converting it to an amine under conditions involving reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring and the oxazole moiety can participate in electrophilic and nucleophilic substitution reactions, respectively. .
Scientific Research Applications
2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of 2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
When compared to similar compounds, 2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-5-(morpholin-4-yl)-1,3-oxazole-4-carbonitrile stands out due to its unique combination of functional groups. Similar compounds include:
- N-(4-[(2-Methylpiperidin-1-yl)sulfonyl]phenyl)acetamide
- 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide
- Various piperidine derivatives .
These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which can lead to different chemical behaviors and applications.
Properties
IUPAC Name |
2-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]-5-morpholin-4-yl-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O4S/c1-15-6-8-24(9-7-15)29(25,26)17-4-2-16(3-5-17)19-22-18(14-21)20(28-19)23-10-12-27-13-11-23/h2-5,15H,6-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOBJDSCSHAOKKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)N4CCOCC4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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